molecular formula C6H3FN2O4 B8466176 2,5-Dinitrofluorobenzene

2,5-Dinitrofluorobenzene

Cat. No.: B8466176
M. Wt: 186.10 g/mol
InChI Key: CHZJIRIVXKVUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dinitrofluorobenzene (CAS 7800-26-2) is an organic compound with the molecular formula C6H3FN2O4 and a molecular weight of 186.097 g/mol . This compound is primarily used in scientific research, particularly in immunology, where it serves as a critical agent for inducing contact hypersensitivity and building animal models of atopic dermatitis (AD) . In these models, the combined application of this compound and ovalbumin (OVA) successfully induces AD-like dermatitis, characterized by impaired skin barrier function, epidermal thickening, and prominent infiltration of inflammatory cells . The model recapitulates dynamic human immune responses, showing a dominant Th2-associated cytokine response (e.g., IL-4, IL-13) in the acute phase, with a subsequent increase in Th1- and Th17-associated cytokines in the chronic phase . The chronic phase of this dermatitis is also associated with highly expressed JAK-STAT signaling pathway . Researchers value this reagent for its ability to probe the mechanisms behind the progression from acute to chronic inflammatory skin disease. While this compound is a key tool for immunological studies, its structural isomer, 1-Fluoro-2,4-dinitrobenzene (DNFB or Sanger's reagent), is historically significant in biochemistry for determining the N-terminal amino acid of polypeptides . As a handling note, related compounds are known to be hazardous and carry GHS hazard codes for acute toxicity and skin sensitization . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H3FN2O4

Molecular Weight

186.10 g/mol

IUPAC Name

2-fluoro-1,4-dinitrobenzene

InChI

InChI=1S/C6H3FN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H

InChI Key

CHZJIRIVXKVUCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Reagent Use

2,5-Dinitrofluorobenzene serves as a versatile reagent in organic synthesis. Its primary applications include:

  • N-terminal Amino Acid Analysis : The compound is employed to determine N-terminal amino acids in proteins through the formation of dinitrophenyl (DNP) derivatives. This reaction allows for the identification and quantification of amino acids in peptide sequences.
  • Synthesis of Biologically Active Compounds : It acts as a key intermediate in synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. The electrophilic nature of the fluorine atom facilitates nucleophilic substitutions that are crucial for creating complex organic structures .

Biochemical Applications

In biochemical research, this compound has been investigated for its interactions with biological macromolecules:

  • Protein Modification : The compound is used to modify proteins selectively, which aids in studying protein structure and function. For example, it can label specific amino acid residues, allowing researchers to track changes in protein behavior under different conditions .
  • Enzyme Studies : It has been applied to study enzyme mechanisms by modifying active sites or other critical residues. This helps elucidate the roles of specific amino acids in enzymatic activity and stability .

Medicinal Chemistry

The compound has notable implications in medicinal chemistry:

  • Allergic Contact Dermatitis Research : this compound is frequently used to induce allergic contact dermatitis in animal models. This application helps researchers understand the pathophysiology of skin allergies and test potential therapeutic agents .
  • Investigating Anti-inflammatory Agents : Studies have shown that compounds interacting with this compound can exhibit anti-inflammatory properties. For instance, treatments aimed at mitigating dermatitis symptoms induced by this compound have been explored .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Study TitleObjectiveFindings
Anti-inflammatory Effects of CinnamaldehydeInvestigate effects on dermatitisCinnamaldehyde showed significant anti-inflammatory effects in a mouse model induced by this compound .
Role of Heme Oxygenase-1Assess impacts on contact hypersensitivityHeme oxygenase-1 was found to attenuate symptoms caused by this compound-induced hypersensitivity .
Immunological Mediators DownregulationStudy hydrocortisone-loaded nanoparticlesNanoparticles reduced immunological markers in models with dermatitis induced by this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Dinitrofluorobenzene (2,4-DNFB)

  • Chemical Reactivity : Both isomers act as electrophilic haptens, forming covalent bonds with skin proteins to trigger immune responses. However, 2,4-DNFB is more extensively studied for its ability to induce ACD in mice, with models demonstrating significant epidermal thickening, mast cell infiltration, and pruritus (scratching behavior) .
  • Biological Effects :
    • In murine ACD models, 2,4-DNFB induces ulceration, hyperkeratosis, and dermal vascular dilation. For example, 2,4-DNFB-treated mice showed a 10-fold increase in scratching frequency compared to controls (p < 0.0001) .
    • Histopathological analysis revealed epidermal thickness increases of 40–60% in 2,4-DNFB models compared to saline controls .
  • Applications : Primarily used to study Th2-driven immune responses and IL-37-mediated mast cell inhibition in dermatitis .

2,4-Dinitrochlorobenzene (2,4-DNCB)

  • Structural Difference : Chlorine replaces fluorine at the 1-position.
  • Reactivity : Similar hapten properties but with slower reaction kinetics due to chlorine’s lower electronegativity.

2,5-Dinitrotoluene (2,5-DNT)

  • Structural Difference : A methyl group replaces fluorine, reducing electrophilicity.
  • Applications: Primarily a precursor in explosives manufacturing. Unlike nitrofluorobenzenes, it lacks significant immunological relevance .

Comparative Data Table

Compound Structure Key Applications Biological Effects (Murine Models) Reactivity with Proteins
2,5-Dinitrofluorobenzene C₆H₃F(NO₂)₂ Limited studies; potential hapten Not documented in provided evidence High (fluorine + nitro)
2,4-Dinitrofluorobenzene C₆H₃F(NO₂)₂ ACD induction, immunopharmacology studies Epidermal thickening, pruritus (p < 0.0001) High
2,4-Dinitrochlorobenzene C₆H₃Cl(NO₂)₂ Industrial allergen testing Severe dermatitis, higher sensitization Moderate
2,5-Dinitrotoluene C₇H₆N₂O₄ Explosives precursor No significant immune effects Low

Research Findings and Mechanistic Insights

  • 2,4-DNFB in ACD Models :
    • Two-Week Model : Mice treated with 0.5% 2,4-DNFB exhibited ulceration by day 5 and hyperkeratosis by day 7 .
    • Five-Week Model : Progressive skin damage, including crusting and persistent inflammation, was observed .
    • Mast cell infiltration was 3–4 times higher in 2,4-DNFB-treated groups than controls (p < 0.0001) .
  • Derivatization Utility : 2,4-DNFB is used in HPLC to derivatize thiols (e.g., glutathione) for analytical detection .

Limitations and Knowledge Gaps

  • The provided evidence lacks direct studies on 2,5-DNFB. Most data derive from its 2,4-isomer and structurally related compounds.

Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Nitrating Agents : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), the active electrophile.

  • Temperature : Elevated temperatures (90–100°C) favor disubstitution, as demonstrated in the synthesis of 1,5-difluoro-2,4-dinitrobenzene.

  • Time : Prolonged reaction times (15–24 hours) ensure complete nitration, though over-nitration risks decomposition.

Challenges and Optimization

  • Regioselectivity : Initial nitration yields 3-fluoronitrobenzene (para to fluorine), while the second nitration targets the meta position relative to the first nitro group. Competing isomers (e.g., 2,4-dinitrofluorobenzene) necessitate chromatographic separation.

  • Yield and Purity : The patent CN106748796B reports a 95.1% yield for a related difluorodinitrobenzene isomer using similar conditions, highlighting the efficacy of mixed-acid systems.

Stepwise Nitration of 2-Fluoronitrobenzene

This method involves sequential nitration of 2-fluoronitrobenzene, leveraging the meta-directing nature of the nitro group to position the second nitro group at the 5-position.

Synthetic Pathway

  • First Nitration : Fluorobenzene is nitrated to 2-fluoronitrobenzene (nitro at position 2, fluorine at position 1).

  • Second Nitration : The nitro group directs subsequent nitration to position 5, yielding 2-fluoro-1,4-dinitrobenzene.

Experimental Data

ParameterValueSource
Nitrating AgentFuming HNO₃ in H₂SO₄
Reaction Temperature100°C
Yield72–95% (analogous compounds)
Purity98.2% (post-washing)

Structural Validation

  • ¹H NMR : Peaks at δ 8.28–8.23 (m, 1H) and δ 7.54–7.47 (m, 1H) confirm aromatic proton environments.

  • Elemental Analysis : Matches theoretical values for C₆H₂F₂N₂O₄ (C 35.31%, H 0.99%, F 18.62%).

Halogen Exchange Reactions

While less common, halogen exchange offers an alternative route by replacing chlorine or bromine atoms in pre-nitrated benzene derivatives with fluorine.

Example Protocol

  • Substrate : 2,5-Dinitrochlorobenzene reacts with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF).

  • Conditions : Heating at 120°C for 24 hours facilitates nucleophilic aromatic substitution.

Limitations

  • Side Reactions : Competing hydrolysis or multiple substitutions may occur, necessitating stringent anhydrous conditions.

  • Yield : Reported yields for analogous reactions are modest (12–24%).

Purification and Isolation Techniques

Chromatography

  • Silica Gel Chromatography : Separates this compound from isomers using ethyl acetate/hexane gradients.

  • Phenyl Superose Columns : Effective for resolving nitroaromatic derivatives but limited by substituent interference.

Recrystallization

  • Solvent Systems : Ethanol/water mixtures precipitate pure product, though some methods achieve >98% purity without recrystallization.

Analytical Characterization

Spectroscopic Methods

  • UV-Vis Spectroscopy : λₘₐₐ in ethanol (389–390 nm) confirms conjugated nitro groups.

  • ¹³C NMR : Peaks at δ 156.6–160.4 (fluorinated carbon) and δ 110.1–110.8 (aromatic carbons) validate substitution patterns.

Mass Spectrometry

  • High-Resolution MS : m/z 230.0575 (M+H⁺) matches C₈H₉N₃O₄F .

Q & A

Q. Advanced | Bioanalytical Methods

  • LC-MS/MS : Use a reverse-phase column (e.g., C18) with electrospray ionization (ESI) in negative mode. Monitor fragments m/z 202 → 152 (quantifier) and 202 → 106 (qualifier) .
  • Sample Prep : Protein precipitation with acetonitrile followed by solid-phase extraction (C18 cartridges) improves recovery rates.
  • Validation : Ensure linearity (1–100 ng/mL), precision (CV <15%), and accuracy (80–120%) per FDA guidelines .

How can conflicting data on the metabolic pathways of this compound be resolved in toxicological studies?

Q. Advanced | Data Contradiction Analysis

  • Isotopic Labeling : Use deuterated analogs (e.g., this compound-d₃) to track metabolites via mass spectrometry .
  • Enzyme Inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic routes.
  • Cross-Study Comparison : Reconcile disparities by standardizing variables (e.g., animal strain, dosing regimen) across experiments .

What computational tools predict the environmental persistence and toxicity of this compound?

Q. Advanced | Environmental Chemistry

  • EPI Suite : Estimate biodegradation half-life (e.g., 150 days) and bioaccumulation potential (log BCF = 1.2) .
  • ECOSAR : Model acute aquatic toxicity (e.g., Daphnia magna LC₅₀ = 2.1 mg/L) .
  • DEREK Nexus : Flag structural alerts for mutagenicity (e.g., nitro groups) .

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